

Spectroscopic Profile of 2-Ethyl-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylphenol**

Cat. No.: **B1664077**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-5-methylphenol** (CAS No: 1687-61-2), a significant aromatic compound utilized in various research and development applications, including as a potential biomarker in certain cereals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical procedures.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-Ethyl-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.88	d	Ar-H
6.64	d	Ar-H
6.59	s	Ar-H
4.55	s	OH
2.60	q	CH ₂
2.22	s	Ar-CH ₃
1.21	t	CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (ppm)	Assignment
151.0	C-OH
137.9	C-CH ₃ (Aromatic)
129.0	C-H (Aromatic)
127.3	C-CH ₂ CH ₃ (Aromatic)
121.2	C-H (Aromatic)
115.8	C-H (Aromatic)
22.9	-CH ₂ -
20.8	Ar-CH ₃
14.2	-CH ₃ (Ethyl)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3400-3200	O-H stretch (broad, H-bonded)
3100-3000	C-H stretch (aromatic)
2965-2850	C-H stretch (aliphatic)
1600-1585	C=C stretch (aromatic ring)
1500-1400	C=C stretch (aromatic ring)
1260-1000	C-O stretch
900-675	C-H bend (out-of-plane aromatic)

Mass Spectrometry (MS) Data

The mass spectrum of **2-Ethyl-5-methylphenol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

m/z	Relative Intensity (%)	Putative Fragment
136	31.90	[M] ⁺ (Molecular Ion)
121	99.99	[M-CH ₃] ⁺
91	18.50	[C ₇ H ₇] ⁺
39	14.00	[C ₃ H ₃] ⁺
27	11.20	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for phenolic compounds and are adaptable for **2-Ethyl-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation

- Approximately 5-10 mg of solid **2-Ethyl-5-methylphenol** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[2][3]
- The solution is then transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0.00 ppm.[2]
- The tube is capped and gently agitated to ensure a homogeneous solution.

1.2. ^1H NMR Spectroscopy Protocol

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse ^1H NMR experiment is performed.
- To confirm the hydroxyl proton signal, a "D₂O shake" experiment can be conducted by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[4]

1.3. ^{13}C NMR Spectroscopy Protocol

- Using the same sample prepared for ^1H NMR, the spectrometer is tuned to the ^{13}C frequency.
- A standard proton-decoupled ^{13}C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.[5]
- Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1. Sample Preparation (Solid Sample)

- A small amount of solid **2-Ethyl-5-methylphenol** is finely ground into a powder using an agate mortar and pestle.
- The powdered sample is then prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.
- Alternatively, a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

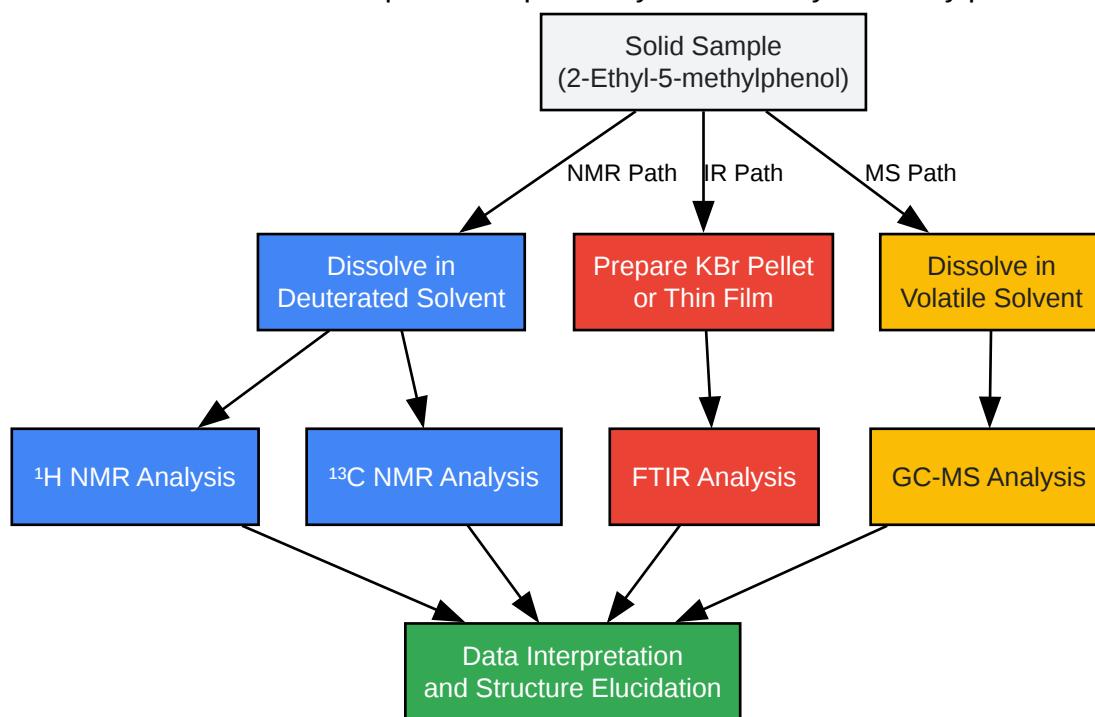
2.2. FTIR Spectroscopy Protocol

- A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation

- A dilute solution of **2-Ethyl-5-methylphenol** is prepared in a volatile organic solvent, such as dichloromethane or methanol.^[6]
- For some applications, derivatization (e.g., silylation) may be performed to increase the volatility and thermal stability of the analyte.^[5]


3.2. GC-MS Protocol

- A small volume (typically 1 μ L) of the prepared sample solution is injected into the gas chromatograph.[6]
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.[6][7]
- The column temperature is programmed to increase over time, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[7]
- As **2-Ethyl-5-methylphenol** elutes from the column, it enters the mass spectrometer.
- In the ion source, the molecules are bombarded with electrons (electron ionization, EI), causing them to ionize and fragment.[8]
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each fragment, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Ethyl-5-methylphenol**.

General Workflow for Spectroscopic Analysis of 2-Ethyl-5-methylphenol

[Click to download full resolution via product page](#)

Caption: Workflow for NMR, IR, and MS analysis of **2-Ethyl-5-methylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Phenol, 2-ethyl-5-methyl- [webbook.nist.gov]
- 8. 2-Ethyl-5-methylphenol | C9H12O | CID 15523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664077#spectroscopic-data-of-2-ethyl-5-methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com